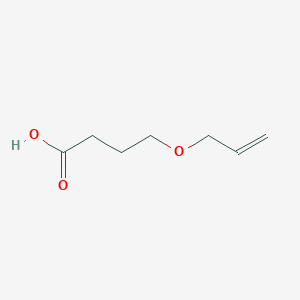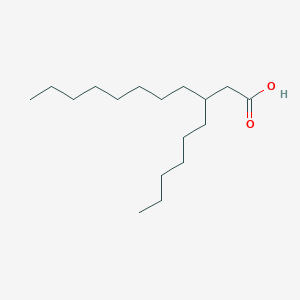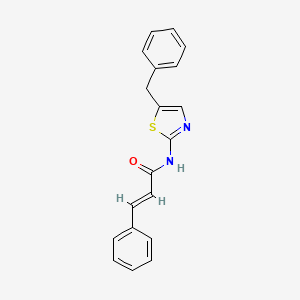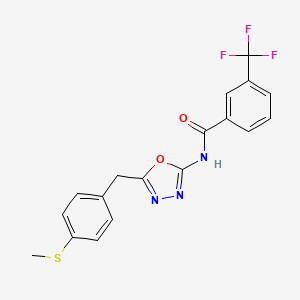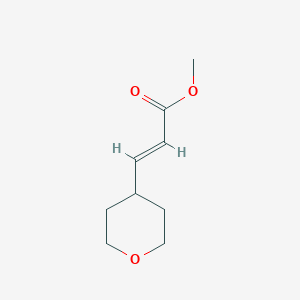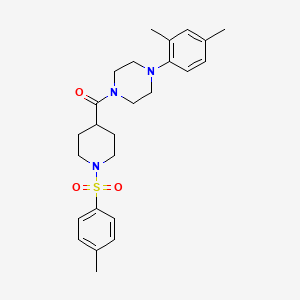
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Applications De Recherche Scientifique
Antidopaminergic Activity
Compounds structurally related to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone have been investigated for their potential antidopaminergic activity. Research suggests that these compounds can inhibit dopamine receptor activity without inducing catalepsy, indicating their potential in treating disorders related to dopamine dysregulation (Cortizo et al., 1991).
Selective Alpha(2C)-Adrenoceptor Antagonists
Derivatives of this compound class have been found to act as selective alpha(2C)-adrenoceptor antagonists, displaying significant potency and selectivity. Such properties may have implications in treating conditions influenced by this receptor subtype (Höglund et al., 2006).
Anticancer and Antituberculosis Properties
Some derivatives of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone have shown promising results in anticancer and antituberculosis studies. These compounds demonstrated significant activity against specific cancer cell lines and tuberculosis bacteria, indicating their potential as therapeutic agents (Mallikarjuna et al., 2014).
Apoptosis Induction and Tubulin Polymerization Inhibition
Certain synthesized derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, suggesting a potential role in cancer treatment through disrupting cell division and promoting programmed cell death (Manasa et al., 2020).
Molecular Interaction Studies
Studies have explored the molecular interactions of related compounds with various receptors, such as the CB1 cannabinoid receptor. These investigations provide insights into the structural requirements for receptor binding and the potential therapeutic applications of these compounds (Shim et al., 2002).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.
Propriétés
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-19-4-7-23(8-5-19)32(30,31)28-12-10-22(11-13-28)25(29)27-16-14-26(15-17-27)24-9-6-20(2)18-21(24)3/h4-9,18,22H,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRXYSREQYFNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

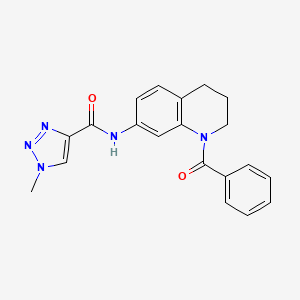
![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
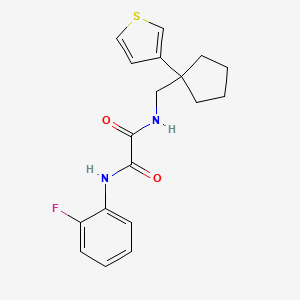
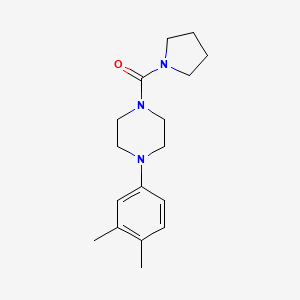
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
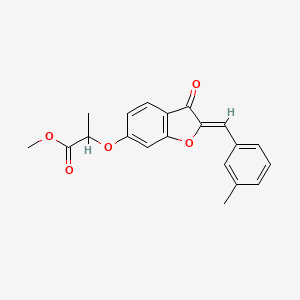
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
